4-Benzeneazodiphenylamine

Beschreibung

The exact mass of the compound 4-Anilinoazobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74774. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

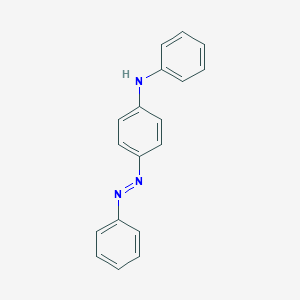

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-phenyl-4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3/c1-3-7-15(8-4-1)19-16-11-13-18(14-12-16)21-20-17-9-5-2-6-10-17/h1-14,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLFYNFOITWQPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059238 | |

| Record name | N-Phenyl-4-(phenylazo)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange powder; [Alfa Aesar MSDS] | |

| Record name | 4-Benzeneazodiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

101-75-7 | |

| Record name | 4-(Phenylazo)diphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-phenyl-4-(2-phenyldiazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Anilinoazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-phenyl-4-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Phenyl-4-(phenylazo)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-4-(phenylazo)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Benzeneazodiphenylamine from Aniline and Diphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Benzeneazodiphenylamine, a valuable azo dye, from readily available starting materials, aniline and diphenylamine. The synthesis is a classic example of a two-step process involving diazotization followed by an azo coupling reaction. This document outlines the reaction mechanism, a detailed experimental protocol, and a summary of key quantitative and characterization data.

Reaction Mechanism and Pathway

The synthesis of this compound proceeds in two primary stages:

-

Diazotization of Aniline: Aniline, a primary aromatic amine, is treated with nitrous acid (HNO₂) at low temperatures (0-5°C) to form a benzenediazonium salt.[1][2] Nitrous acid is unstable and is therefore generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[1][3][4] The resulting benzenediazonium ion is a weak electrophile.[5] Careful temperature control is critical, as diazonium salts are unstable at higher temperatures and can decompose, releasing nitrogen gas.[2][5]

-

Azo Coupling with Diphenylamine: The freshly prepared benzenediazonium salt is then introduced to a solution of diphenylamine (N-phenylaniline). The diazonium ion acts as an electrophile and attacks the electron-rich aromatic ring of diphenylamine in an electrophilic aromatic substitution reaction.[6] The coupling occurs preferentially at the para-position of one of the phenyl rings of diphenylamine due to steric hindrance and the activating nature of the secondary amine group. This reaction results in the formation of the azo compound, this compound, characterized by the -N=N- linkage that connects the two aromatic moieties.

The overall reaction scheme is depicted below.

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.

2.1. Materials and Reagents

The following table summarizes the key reagents required for the synthesis.

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) | Volume (mL) |

| Aniline | C₆H₅NH₂ | 93.13 | 10.0 | 0.93 | 0.91 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~30 | - | 2.5 |

| Sodium Nitrite | NaNO₂ | 69.00 | 10.0 | 0.69 | - |

| Diphenylamine | (C₆H₅)₂NH | 169.22 | 10.0 | 1.69 | - |

| Acetic Acid (glacial) | CH₃COOH | 60.05 | - | - | 20 |

| Ethanol | C₂H₅OH | 46.07 | - | - | As needed |

| Distilled Water | H₂O | 18.02 | - | - | As needed |

| Ice | H₂O | 18.02 | - | As needed | - |

2.2. Procedure

Step 1: Preparation of Benzenediazonium Chloride Solution (Diazotization)

-

In a 100 mL beaker, combine 0.93 g (10.0 mmol) of aniline with 2.5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

-

Cool the resulting solution to 0-5°C in an ice-salt bath with constant stirring.

-

In a separate 50 mL beaker, dissolve 0.69 g (10.0 mmol) of sodium nitrite in 5 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 10-15 minutes. Ensure the temperature is maintained below 5°C throughout the addition.[1][3]

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 15 minutes. The resulting clear solution of benzenediazonium chloride should be used immediately in the next step.

Step 2: Azo Coupling Reaction

-

In a 250 mL beaker, dissolve 1.69 g (10.0 mmol) of diphenylamine in 20 mL of glacial acetic acid.

-

Cool this solution in an ice bath to approximately 5-10°C with stirring.

-

Slowly add the freshly prepared, cold benzenediazonium chloride solution to the diphenylamine solution with vigorous stirring.

-

A colored precipitate should begin to form. Continue stirring the reaction mixture in the ice bath for 30-45 minutes after the addition is complete to ensure the reaction goes to completion.

Step 3: Isolation and Purification

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid product with a generous amount of cold water to remove any unreacted salts and acid.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the purified this compound as an orange crystalline solid.

-

Dry the purified crystals in a desiccator.

-

Determine the yield and characterize the final product.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity.

4.1. Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₈H₁₅N₃ | [7] |

| Molar Mass | 273.33 g/mol | [7] |

| Appearance | Orange fine crystalline powder | [7] |

| Melting Point | 87-91 °C | [7] |

| λmax | 411 nm | [7] |

4.2. Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~3350-3400 | N-H stretch (secondary amine) |

| ~3030-3100 | Aromatic C-H stretch |

| ~1590-1610 | C=C aromatic ring stretch |

| ~1450-1500 | N=N stretch (azo group) |

| ~1250-1350 | C-N stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra should be consistent with the structure of this compound.

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 6.8-8.0 ppm) corresponding to the protons on the three phenyl rings. A broad singlet corresponding to the N-H proton should also be present.

-

¹³C NMR: The ¹³C NMR spectrum in CDCl₃ will show multiple signals in the aromatic region (approximately 115-155 ppm), corresponding to the different carbon environments in the phenyl rings.[8] The carbons attached to the nitrogen atoms will be shifted downfield.

References

- 1. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. How aniline is converted into diazonium salt | Filo [askfilo.com]

- 4. m.youtube.com [m.youtube.com]

- 5. savemyexams.com [savemyexams.com]

- 6. Azo coupling - Wikipedia [en.wikipedia.org]

- 7. 4-(PHENYLAZO)DIPHENYLAMINE | 101-75-7 [chemicalbook.com]

- 8. 4-(PHENYLAZO)DIPHENYLAMINE(101-75-7) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzeneazodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzeneazodiphenylamine, also known as N-phenyl-4-(phenylazo)aniline or Solvent Yellow 1, is an azo dye with applications ranging from industrial colorants to a reagent in chemical synthesis. A thorough understanding of its physicochemical properties is fundamental for its application in research and development, particularly in materials science and medicinal chemistry. This guide provides a consolidated overview of the core physicochemical data of this compound, detailed experimental protocols for its characterization and synthesis, and logical diagrams to illustrate key procedural and structural-property relationships.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical and biological systems, designing experimental conditions, and developing analytical methods.

| Property | Value | Method/Source |

| Molecular Formula | C₁₈H₁₅N₃ | - |

| Molecular Weight | 273.33 g/mol | - |

| CAS Number | 101-75-7 | - |

| Appearance | Bright orange fine crystalline powder | [1][2][3] |

| Melting Point | 87-91 °C | [1][3] |

| 85-87 °C | [2] | |

| 90 °C | [4] | |

| Boiling Point | 406.35 °C (rough estimate) | [1][3] |

| pKa (of conjugate acid) | 0.42 (at 25 °C) | [1][3] |

| Solubility | Insoluble in water; Soluble in ethanol, methanol | [1][2][3] |

| Octanol/Water Partition Coefficient (logP) | 5.4 (predicted) | [5] |

| UV-Vis Absorbance (λmax) | 411 nm, 272 nm | [1][3] |

| 420 nm (in aqueous EtOH) | [3] | |

| 540 nm (in aqueous EtOH/H₂SO₄) | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are synthesized from established laboratory techniques.

Synthesis of this compound

The synthesis of azo dyes such as this compound is typically achieved through a diazotization reaction followed by an azo coupling.[6]

Materials:

-

4-Aminodiphenylamine (or an appropriate derivative)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Diphenylamine

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Diazotization:

-

Dissolve 4-aminodiphenylamine in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical for the stability of the diazonium salt.

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Add the sodium nitrite solution dropwise to the cooled amine solution. Stir vigorously and ensure the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

-

-

Azo Coupling:

-

In a separate beaker, dissolve diphenylamine in a suitable solvent, such as a dilute acidic solution, and cool it in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the diphenylamine solution with continuous stirring.

-

A colored precipitate of this compound should form immediately.

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

-

-

Isolation and Purification:

-

Isolate the crude product by vacuum filtration, washing the precipitate with cold water to remove excess acid and salts.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final bright orange crystalline powder.[3]

-

Dry the purified product in a desiccator.

-

Melting Point Determination

The melting point is a crucial indicator of purity.[7]

Procedure:

-

Ensure the purified this compound sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus rapidly to about 15-20 °C below the expected melting point (approx. 85-90 °C).

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point. For a pure compound, this range should be narrow (0.5-1 °C).

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[7][8][9]

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent of interest (e.g., ethanol, methanol). The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the mixture to stand, permitting the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant liquid. Filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any undissolved microcrystals.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy, by comparing its absorbance to a pre-established calibration curve.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λmax), which relates to the electronic transitions within the molecule.

Procedure:

-

Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol).

-

From the stock solution, prepare a dilute solution such that the absorbance at λmax is within the optimal range of the spectrophotometer (typically 0.2-0.8 arbitrary units).

-

Turn on the UV-Vis spectrophotometer and allow it to warm up and stabilize.

-

Fill a quartz cuvette with the pure solvent to serve as a blank. Place it in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and scan a spectrum over the desired wavelength range (e.g., 200-700 nm) to identify all absorbance maxima.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Procedure (Thin Solid Film Method): [10]

-

Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

-

Place one or two drops of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

Place the salt plate in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

-

Characteristic peaks to observe include N-H stretching (secondary amine, ~3300-3500 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹), C=C stretching in the aromatic rings (~1450-1600 cm⁻¹), and the N=N azo stretch (~1400-1450 cm⁻¹, often weak).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the number and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a small vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Filter the solution through a small cotton or glass wool plug in the pipette if any particulate matter is present.

-

The final sample height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely. Wipe the outside of the tube clean before inserting it into the NMR spectrometer's spinner turbine.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. The aromatic region (typically 6.5-8.5 ppm in ¹H NMR) will be of primary interest.

Visualizations: Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.

Caption: Synthesis and Purification Workflow.

Caption: Key Structure-Property Relationships.

References

- 1. 4-(PHENYLAZO)DIPHENYLAMINE CAS#: 101-75-7 [m.chemicalbook.com]

- 2. Welcome to Karvy Therapeutics Pvt. Ltd. [karvyind.com]

- 3. 4-(PHENYLAZO)DIPHENYLAMINE | 101-75-7 [chemicalbook.com]

- 4. indiamart.com [indiamart.com]

- 5. PubChemLite - 4-(phenylazo)diphenylamine (C18H15N3) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. depts.washington.edu [depts.washington.edu]

- 12. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 13. ocw.mit.edu [ocw.mit.edu]

An In-depth Technical Guide on the Structural Characterization and Analysis of 4-Benzeneazodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization and analysis of 4-Benzeneazodiphenylamine, a significant azo dye with applications in various scientific fields. This document outlines its physicochemical properties, detailed spectroscopic data, and the experimental protocols for its analysis, serving as a valuable resource for researchers and professionals in drug development and materials science.

Physicochemical Properties

This compound, also known as 4-(Phenylazo)diphenylamine or N-Phenyl-4-(phenylazo)aniline, is an orange crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅N₃ | [1][2] |

| Molecular Weight | 273.33 g/mol | [1][2] |

| CAS Number | 101-75-7 | [1][2] |

| Melting Point | 87-91 °C | |

| Appearance | Orange crystalline powder | |

| Solubility | Soluble in ethanol, methanol. Insoluble in water. | |

| λmax | 411 nm, 272 nm (in Ethanol) |

Spectroscopic Analysis

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of similar aromatic azo compounds and diphenylamine derivatives.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic Protons | 7.0 - 8.0 | Multiplets corresponding to the 14 aromatic protons on the three phenyl rings. |

| N-H Proton | 5.5 - 6.5 | Broad singlet, exchangeable with D₂O. |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic Carbons | 115 - 155 | Multiple signals corresponding to the 18 aromatic carbons. |

| C-N (Diphenylamine) | 140 - 150 | Carbons directly attached to the amine nitrogen. |

| C-N (Azo group) | 145 - 155 | Carbons directly attached to the azo group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H (aromatic), N=N, and C=C bonds.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3380 | N-H stretching (secondary amine) |

| ~3040 | Aromatic C-H stretching |

| ~1595 | N=N stretching (azo group) |

| ~1500, ~1490 | Aromatic C=C stretching |

| ~1320 | C-N stretching |

| ~750, ~690 | Aromatic C-H bending (out-of-plane) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Azo compounds are known for their strong absorption in the visible region, which is responsible for their color.

Table 4: UV-Vis Spectral Data

| λmax (nm) | Solvent |

| 411 | Ethanol |

| 272 | Ethanol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragment ions.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragmentation Ion |

| 273 | [M]⁺ (Molecular ion) |

| 180 | [C₆H₅N=NC₆H₄]⁺ |

| 168 | [C₆H₅NHC₆H₅]⁺ |

| 105 | [C₆H₅N₂]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more for adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3]

-

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[4][5]

-

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Record a background spectrum of a pure KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in ethanol of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a series of solutions with concentrations in the range of 1-10 µg/mL.

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use ethanol as the blank reference.

-

Record the absorbance spectra of the prepared solutions from 200 to 800 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization: Use a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways based on the observed peaks.[6]

Experimental Workflow

The logical flow for the comprehensive structural characterization of this compound is illustrated in the following diagram.

Caption: Experimental workflow for the characterization of this compound.

Crystallographic Analysis

As of the date of this guide, a publicly available single-crystal X-ray structure of this compound has not been reported. However, crystallographic analysis of similarly substituted diphenylamine and azobenzene derivatives can provide valuable insights into the expected molecular conformation, bond lengths, and angles. Such studies would typically involve growing single crystals from a suitable solvent and analyzing them using single-crystal X-ray diffraction. This would definitively confirm the molecular structure and provide detailed information about its three-dimensional arrangement in the solid state.

This guide provides a foundational understanding of the structural characterization of this compound. Researchers are encouraged to use the provided protocols as a starting point and adapt them as necessary for their specific instrumentation and research goals.

References

- 1. 4-(PHENYLAZO)DIPHENYLAMINE(101-75-7) 13C NMR [m.chemicalbook.com]

- 2. shimadzu.com [shimadzu.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 4-Benzeneazodiphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Benzeneazodiphenylamine, a diaryl azo compound. The document details the theoretical principles and practical application of Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this molecule. Detailed experimental protocols, data interpretation, and workflow visualizations are provided to assist researchers in their analytical endeavors.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. For this compound, the extended conjugation across the azobenzene and diphenylamine moieties gives rise to characteristic electronic transitions, primarily π → π* and n → π* transitions. These transitions are responsible for the colored nature of the compound.

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) by accurately weighing the compound and dissolving it in a suitable solvent. From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) suitable for spectroscopic analysis.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Select the desired wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.[1][2]

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

UV-Vis Data and Interpretation

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the UV and visible regions.

| Transition | Expected λmax (nm) | Region |

| π → π* (K-band) | ~350-450 | UV-Vis |

| n → π* (R-band) | ~450-550 | Visible |

| π → π* (E-band) | ~230 | UV |

| π → π* (B-band) | ~280 | UV |

Note: The exact λmax values can be influenced by the solvent polarity.

Interpretation:

-

The intense band observed around 350-450 nm is attributed to the π → π* transition of the conjugated azo system.

-

A weaker absorption band, often appearing as a shoulder, in the 450-550 nm region is characteristic of the n → π* transition of the lone pair of electrons on the nitrogen atoms of the azo group.

-

Bands in the UV region are associated with the electronic transitions within the phenyl rings. An experimental absorbance peak for 4-(phenylazo)diphenylamine has been reported at 204 nm.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film Method)

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials:

-

This compound

-

Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory or salt plates (KBr or NaCl).[4][5]

-

A suitable volatile solvent (e.g., methylene chloride or acetone).[6]

-

Spatula

-

Mortar and pestle (for KBr pellet method)

-

Hydraulic press (for KBr pellet method)

Procedure (Thin Film):

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent.[6][7]

-

Film Deposition: Drop the solution onto a salt plate and allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.[6]

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Background Scan: Run a background scan with an empty sample holder or a clean salt plate.

-

Sample Scan: Run the sample scan to obtain the IR spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

IR Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity |

| 3350 - 3450 | N-H Stretch (secondary amine) | Medium |

| 3000 - 3100 | Aromatic C-H Stretch | Medium to Weak |

| 1580 - 1600 | N=N Stretch (azo group) | Medium to Weak |

| 1450 - 1600 | Aromatic C=C Stretch | Medium to Strong |

| 1250 - 1350 | Aromatic C-N Stretch | Medium to Strong |

| 690 - 900 | Aromatic C-H Bend (out-of-plane) | Strong |

Interpretation:

-

N-H Stretch: A medium intensity peak in the region of 3350-3450 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine.

-

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.[8]

-

N=N Stretch: The azo group (N=N) stretching vibration is expected in the 1580-1600 cm⁻¹ region. This peak can sometimes be weak or obscured by the aromatic C=C stretching bands.

-

Aromatic C=C Stretch: Multiple sharp bands of variable intensity between 1450 cm⁻¹ and 1600 cm⁻¹ are due to the carbon-carbon double bond stretching within the aromatic rings.[8]

-

C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond will appear in the 1250-1350 cm⁻¹ range.

-

Aromatic C-H Bending: Strong absorptions in the fingerprint region (690-900 cm⁻¹) arise from the out-of-plane bending of the aromatic C-H bonds, which can be diagnostic of the substitution pattern on the benzene rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR provides information about the hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Materials:

-

This compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

NMR spectrometer

-

NMR tubes

-

Pipettes

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh 5-20 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[9]

-

Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Data Acquisition: The instrument is tuned and locked onto the deuterium signal of the solvent. The magnetic field is shimmed to achieve homogeneity. The appropriate NMR experiment (¹H or ¹³C) is then run.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

NMR Data and Interpretation

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Table 3.1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | Singlet | 1H | N-H |

| ~7.8 - 8.0 | Multiplet | 4H | Aromatic Protons |

| ~7.2 - 7.6 | Multiplet | 10H | Aromatic Protons |

Table 3.2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | Quaternary Carbons (C-N, C-N=N) |

| ~140 - 145 | Quaternary Carbons (C-N=N) |

| ~120 - 135 | Aromatic CH Carbons |

| ~115 - 125 | Aromatic CH Carbons |

Interpretation:

-

¹H NMR: The spectrum is expected to show a broad singlet for the N-H proton, which may be downfield due to hydrogen bonding. The aromatic protons will appear as a series of multiplets in the range of 7.2-8.0 ppm. Protons on the phenyl ring attached to the azo group are likely to be further downfield due to the electron-withdrawing nature of the N=N bond.

-

¹³C NMR: The spectrum will show several signals in the aromatic region (115-155 ppm). The quaternary carbons attached to the nitrogen atoms will be the most deshielded and appear furthest downfield. The remaining signals will correspond to the various CH carbons of the aromatic rings.

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Caption: Relationship between molecular properties and spectroscopic techniques.

References

- 1. analysis.rs [analysis.rs]

- 2. azom.com [azom.com]

- 3. Absorption [4-(phenylazo)diphenylamine] | AAT Bioquest [aatbio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

The Dawn of Synthetic Color: Early Research and Discovery of 4-Benzeneazodiphenylamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mid-19th century marked a revolutionary turning point in chemistry with the advent of synthetic dyes. This era, sparked by the discovery of the diazo reaction by Peter Griess in 1858, unlocked a vibrant palette of colors previously unattainable from natural sources.[1][2] Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-) chromophore, became a cornerstone of this new industry due to their straightforward synthesis and versatile color properties.[3][4][5] Within this expansive class of compounds, 4-Benzeneazodiphenylamine (also known as 4-(phenylazo)diphenylamine or 4-anilinoazobenzene) emerged as a notable molecule. This technical guide delves into the early research and discovery of this compound, presenting its synthesis, physicochemical properties, and the experimental foundations of its creation.

Physicochemical and Spectroscopic Data

Early characterization of novel compounds relied on fundamental physicochemical properties. This compound is an orange, finely crystalline powder.[6] The following table summarizes the key quantitative data available from early and subsequent characterization studies.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅N₃ | [6][7] |

| Molecular Weight | 273.33 g/mol | [6][7] |

| CAS Number | 101-75-7 | [6][7] |

| Melting Point | 87-91 °C | [6] |

| λmax (in aq. EtOH) | 411 nm, 420 nm | [6] |

| λmax (in aq. EtOH/H₂SO₄) | 540 nm | [6] |

| pKa (at 25°C) | 0.42 | [6] |

Foundational Synthetic Protocols

The synthesis of this compound is rooted in the principles of diazotization and azo coupling, the seminal reaction discovered by Griess.[1][2] This process involves two critical steps: the conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile in a substitution reaction with an electron-rich aromatic coupling partner.[3][4][5] For this compound, the classical approach involves the coupling of a diazonium salt with diphenylamine.

Experimental Protocol 1: Classical Azo Coupling of a Diazonium Salt with Diphenylamine

This protocol outlines the general and foundational method for synthesizing azo dyes, adapted for the specific case of using diphenylamine as the coupling component.

Materials:

-

Aromatic primary amine (e.g., 4-Aminoantipyrine as a representative amine)

-

Diphenylamine

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled Water

Procedure:

-

Diazotization of the Aromatic Amine:

-

In a 250 mL flask, prepare a mixture of the primary aromatic amine (e.g., 4-aminoantipyrine, 2.0 g, 0.00984 mol), 10 mL of hydrochloric acid, and 10 mL of distilled water.[8]

-

Cool this mixture in an ice bath to 0°C.[8]

-

Prepare a separate solution of sodium nitrite (0.676 g, 0.00984 mol) in 5 mL of distilled water.[8]

-

Add the sodium nitrite solution dropwise to the cooled amine mixture while maintaining the temperature at 0°C to form the diazonium salt.[8]

-

-

Preparation of the Coupling Solution:

-

In a separate container, prepare a solution of diphenylamine (1.663 g, 0.00984 mol) in 10 mL of 10% hydrochloric acid.[8]

-

-

Azo Coupling Reaction:

-

Add the diphenylamine solution dropwise to the freshly prepared diazonium salt solution under vigorous stirring, while maintaining the cold temperature.[8]

-

A colored precipitate of this compound should form.

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.[8]

-

The product can then be isolated by filtration, washed with cold water, and purified, typically by recrystallization from a suitable solvent like ethanol.[6]

-

Experimental Protocol 2: Synthesis from Azobenzene and Aniline

A later-developed method provides an alternative route to this compound.

Materials:

-

Azobenzene

-

Aniline

-

25% aqueous Tetramethylammonium hydroxide

Procedure:

-

A solution of 25% aqueous tetramethylammonium hydroxide (8 mL) is concentrated under vacuum at 75°C until solid material forms.[9]

-

Azobenzene (1.8 g) and aniline (10 mL) are added to the reaction vessel.[9]

-

The solution is stirred under the same conditions (vacuum, 75°C) for 4 hours.[9]

-

The reaction is then continued in the presence of air for an additional 12 hours.[9]

-

The resulting product is 4-(phenylazo)diphenylamine.[9]

Synthesis and Reaction Mechanisms

The core of early azo dye synthesis lies in a well-defined electrophilic aromatic substitution pathway. The diagrams below illustrate the logical workflow and the chemical transformations involved.

Caption: Logical workflow for the classical synthesis of this compound.

The chemical mechanism involves the electrophilic attack of the diazonium ion on the electron-rich aromatic ring of the coupling partner. In the case of diphenylamine, the substitution typically occurs at the para-position of the aniline ring, which is activated by the secondary amine group.

Caption: Generalized mechanism for electrophilic aromatic substitution in azo coupling.

The discovery and synthesis of this compound and its relatives were not merely academic exercises; they laid the groundwork for a massive global industry in synthetic dyes, pigments, and indicators. The fundamental reactions pioneered by chemists in the 19th century continue to be relevant, forming the basis for the production of a vast number of colored compounds used in textiles, printing, and even in modern research applications such as colorimetric indicators for titrations.[10] The study of these early azo dyes provides a fascinating window into the birth of modern organic chemistry and its profound impact on science and industry.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. 4-(PHENYLAZO)DIPHENYLAMINE CAS#: 101-75-7 [m.chemicalbook.com]

- 3. Azo coupling - Wikipedia [en.wikipedia.org]

- 4. savemyexams.com [savemyexams.com]

- 5. Azo Coupling [organic-chemistry.org]

- 6. 4-(PHENYLAZO)DIPHENYLAMINE | 101-75-7 [chemicalbook.com]

- 7. 4-(PHENYLAZO)DIPHENYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

The Chromogenic Properties of 4-Anilinoazobenzene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chromogenic properties of 4-anilinoazobenzene compounds. These molecules, characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which bears an anilino (-NH-Ph) substituent, are of significant interest due to their colorimetric responses to environmental changes. This guide covers their synthesis, the influence of solvents (solvatochromism), and the effects of pH (halochromism), presenting key data in a structured format, detailing experimental methodologies, and illustrating underlying mechanisms through diagrams.

Synthesis of 4-Anilinoazobenzene

The synthesis of 4-anilinoazobenzene is typically achieved through a classic diazotization and azo coupling reaction. This two-step process involves the conversion of an aromatic amine to a diazonium salt, which then couples with an electron-rich aromatic compound.

Experimental Protocol: Synthesis of 4-Anilinoazobenzene

This protocol outlines the synthesis of 4-anilinoazobenzene via the diazotization of aniline followed by coupling with diphenylamine.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Diphenylamine

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Ice

-

Distilled Water

Procedure:

Step 1: Diazotization of Aniline

-

In a 250 mL beaker, dissolve a specific molar amount of aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. The reaction mixture should be stirred continuously during the addition.

-

The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Azo Coupling with Diphenylamine

-

In a separate beaker, dissolve an equimolar amount of diphenylamine in a suitable solvent, such as ethanol or a dilute acidic solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the diphenylamine solution with vigorous stirring. The temperature should be maintained at 0-5 °C.

-

A colored precipitate of 4-anilinoazobenzene will form. The coupling reaction is often facilitated by adjusting the pH to a slightly acidic or neutral range.

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes in the ice bath.

Step 3: Isolation and Purification

-

Collect the precipitated product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified 4-anilinoazobenzene.

-

Dry the purified crystals in a desiccator.

Solvatochromism of Aminoazobenzene Derivatives

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This is due to differential solvation of the ground and excited electronic states of the molecule. For 4-anilinoazobenzene and its parent compound, aminoazobenzene, the position of the maximum absorption wavelength (λmax) is sensitive to the solvent environment.

Quantitative Data: Solvatochromism

The following table summarizes the UV/Vis spectral data for aminoazobenzene and N,N-dimethylaminoazobenzene in various solvents, demonstrating the effect of solvent polarity on the absorption maximum. This data for the parent aminoazobenzene provides a strong indication of the expected behavior for 4-anilinoazobenzene.

| Solvent | Dielectric Constant (ε) | λmax (Aminoazobenzene) (nm) | λmax (N,N-Dimethylaminoazobenzene) (nm) |

| Cyclohexane | 2.02 | 379 | 397 |

| Dioxane | 2.21 | 401 | 407.5 |

| Dichloromethane | 8.93 | 399 | 410.5 |

| Butanol | 17.51 | 405 | 406 |

| Acetone | 20.7 | 405 | 411 |

| Ethanol | 24.55 | 405.5 | 406 |

| DMSO | 46.68 | 415.5 | 420.5 |

Data adapted from "Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes".

Experimental Protocol: Measurement of Solvatochromism

Objective: To determine the absorption maxima of 4-anilinoazobenzene in a range of solvents with varying polarities.

Materials:

-

Purified 4-anilinoazobenzene

-

A series of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, DMSO)

-

UV/Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of 4-anilinoazobenzene in a suitable solvent (e.g., acetone).

-

For each solvent to be tested, prepare a dilute solution of the compound by transferring a known volume of the stock solution to a volumetric flask and diluting to the mark with the test solvent. The final concentration should be in the range of 10⁻⁵ to 10⁻⁶ M to ensure absorbance values are within the linear range of the spectrophotometer.

-

Record the UV/Vis absorption spectrum for each solution from approximately 300 nm to 700 nm, using the respective pure solvent as a blank.

-

Identify the wavelength of maximum absorbance (λmax) for each solvent.

-

Tabulate the λmax values against a solvent polarity scale (e.g., dielectric constant or Reichardt's E_T(30) scale) to analyze the solvatochromic trend.

Halochromism of 4-Anilinoazobenzene Compounds

Halochromism is the color change of a substance upon a change in pH. For 4-anilinoazobenzene and related aminoazobenzenes, this is a prominent feature, making them useful as acid-base indicators. The color change is due to the protonation or deprotonation of the molecule, which alters its electronic structure and, consequently, its absorption spectrum.

Mechanism of Halochromism

In neutral or basic conditions, 4-aminoazobenzene derivatives typically appear yellow or orange. Upon acidification, protonation occurs, leading to a significant bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, resulting in a color change to red or pink. Spectroscopic studies on similar aminoazobenzene compounds have shown that protonation primarily occurs at the β-nitrogen atom of the azo group. This protonation leads to a more delocalized positive charge and a change in the electronic transition energies.[1][2]

Quantitative Data: pH-Dependent Absorption

The table below shows the absorption maxima (λmax) and molar extinction coefficients (ε) for a water-soluble 4-aminoazobenzene derivative at different pH values, illustrating the halochromic effect.[1][2]

| Compound | pH | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Color |

| 4-Aminoazobenzene Derivative | 4.0 | 425 | ~17,000 | Yellow |

| 1.0 | 529 | ~41,700 | Pink |

Data adapted from "Water-Soluble Colorimetric Amino[bis(ethanesulfonate)] Azobenzene pH Indicators: A UV–Vis Absorption, DFT, and 1H–15N NMR Spectroscopy Study".[1][2]

Experimental Protocol: Determination of pKa

Objective: To determine the pKa of a 4-anilinoazobenzene derivative by spectrophotometric titration.

Materials:

-

Purified 4-anilinoazobenzene derivative

-

Buffer solutions of known pH values covering a wide range (e.g., pH 1 to 10)

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment

-

UV/Vis Spectrophotometer

-

pH meter

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of the 4-anilinoazobenzene derivative in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

-

Prepare a series of solutions with the same concentration of the indicator but at different pH values using the prepared buffer solutions.

-

Record the UV/Vis absorption spectrum for each solution.

-

Plot the absorbance at a wavelength corresponding to the protonated or deprotonated form as a function of pH.

-

The pKa can be determined from the midpoint of the resulting sigmoidal curve.

Visualizations

Synthesis of 4-Anilinoazobenzene

Caption: Synthesis of 4-Anilinoazobenzene.

Halochromism of 4-Aminoazobenzene

Caption: Acid-base equilibrium of 4-aminoazobenzene.

General Mechanism of a Chromogenic Sensor

Caption: General mechanism of a colorimetric sensor.

References

Solubility of 4-Benzeneazodiphenylamine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Benzeneazodiphenylamine, an azo dye, possesses a molecular structure that suggests solubility in various organic solvents, a critical parameter for its application in synthesis, purification, and formulation. This technical guide addresses the solubility of this compound in common organic solvents. A comprehensive review of publicly available literature reveals a notable lack of specific quantitative solubility data. Consequently, this document provides a detailed framework for researchers to systematically determine and analyze the solubility of this compound. It includes a structured template for data presentation and in-depth experimental protocols based on established methodologies for azo dyes and similar organic compounds. Furthermore, a logical workflow for solubility determination is presented visually to guide experimental design.

Introduction

This compound, also known as p-(phenylazo)diphenylamine, belongs to the family of azo dyes, which are characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. The physicochemical properties of these compounds, particularly their solubility, are fundamental to their application in various fields, including materials science and chemical synthesis. The solubility of an active or functional compound dictates the choice of solvent for reaction media, recrystallization, and formulation, which directly impacts yield, purity, and efficacy.

While it is qualitatively understood that azo dyes like this compound are generally soluble in organic solvents and sparingly soluble in water, precise quantitative data is essential for reproducible and optimized experimental work.[1][2][3] This guide aims to bridge the current information gap by providing the necessary tools for researchers to generate this critical data in their own laboratories.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature. The following table is provided as a template for researchers to populate with experimental data obtained using the protocols detailed in this guide. The solubility of this compound is expected to vary with the solvent's polarity and the temperature.[4]

| Solvent | Chemical Formula | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |

| Acetone | (CH₃)₂CO | 25 | Data to be determined | Data to be determined |

| Ethanol | C₂H₅OH | 25 | Data to be determined | Data to be determined |

| Methanol | CH₃OH | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | C₄H₈O₂ | 25 | Data to be determined | Data to be determined |

| Dichloromethane | CH₂Cl₂ | 25 | Data to be determined | Data to be determined |

| Toluene | C₇H₈ | 25 | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 25 | Data to be determined | Data to be determined |

Experimental Protocols

The following protocols describe two widely accepted methods for determining the solubility of a solid organic compound in a liquid solvent: the Gravimetric Method and UV-Vis Spectrophotometry.

Gravimetric Method (Shake-Flask)

The isothermal shake-flask method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[5][6]

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Sealed vials or flasks

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

3.1.2. Methodology

-

Saturation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure a saturated solution.[6][7]

-

Equilibration: Place the sealed containers in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[5]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the samples to facilitate separation.[6]

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent precipitation upon cooling. Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the filtered aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Weighing: Once the solvent is completely removed, reweigh the container with the dried solute. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.[7]

-

Calculation: Calculate the solubility using the mass of the dissolved solute and the volume of the aliquot taken. Express the solubility in desired units, such as g/L or mol/L.

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Visible spectrum in the chosen solvent.[7] It relies on the Beer-Lambert Law.

3.2.1. Materials and Equipment

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

-

All materials listed in section 3.1.1.

3.2.2. Methodology

-

Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound with a precisely known concentration in the target solvent.[5]

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.[7]

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

-

-

Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method (section 3.1.2).

-

Sample Preparation and Dilution:

-

After equilibration and settling of the excess solid, carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. Note the dilution factor.

-

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.[7]

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution from its absorbance.[7]

-

Solubility Calculation: Multiply the concentration of the diluted solution by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the UV-Vis Spectrophotometry method.

Conclusion

References

- 1. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are disperse dyes and what solvents are used for disperse dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Synthesis and Characterization of 4-Benzeneazodiphenylamine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of 4-Benzeneazodiphenylamine, also known as 4-(phenyldiazenyl)-N-phenylaniline, and its derivatives. This class of azo compounds holds significant interest for researchers in medicinal chemistry and materials science due to their chromophoric properties and diverse biological potential. This document details the synthetic methodologies, comprehensive characterization protocols, and summarizes key quantitative data.

Synthesis

The synthesis of this compound and its derivatives is primarily achieved through a well-established two-step process involving diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling partner.[1]

General Reaction Scheme

The fundamental reaction involves the conversion of an aniline derivative to a diazonium salt, which then undergoes electrophilic substitution with diphenylamine or its substituted analogues.

Step 1: Diazotization of Aniline

Aniline or a substituted aniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a reactive benzenediazonium salt.[1]

Step 2: Azo Coupling with N-phenylaniline (Diphenylamine)

The freshly prepared diazonium salt is then introduced to a solution of diphenylamine. The electrophilic diazonium ion attacks the electron-rich para-position of the diphenylamine, leading to the formation of the this compound product.[1]

References

A Historical Perspective on the Use of Azo Dyes in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of synthetic chemistry in the 19th century revolutionized numerous scientific disciplines, and at the forefront of this transformation were the azo dyes. Characterized by the presence of one or more azo groups (–N=N–), these compounds were initially prized for their vibrant and diverse colors, quickly supplanting natural dyes in the textile industry.[1] However, their significance soon extended far beyond coloration. The ease of their synthesis, coupled with the versatility of their chemical structures, made them invaluable tools in the nascent fields of histology, microbiology, and pharmacology. This guide provides a historical perspective on the pivotal role of azo dyes in research, detailing their synthesis, key applications, and the experimental protocols that underpinned their use.

Early Applications in Chemistry and Biology

The journey of azo dyes in research began with their fundamental chemical properties. Their synthesis, a two-step process involving diazotization and azo coupling, was first discovered in the 1850s and 60s, leading to the creation of early dyes like Aniline Yellow and Bismarck Brown.[1][2]

Azo Dyes as pH Indicators

One of the earliest and most enduring research applications of azo dyes was as pH indicators. The extended π-electron systems in their structures are sensitive to changes in hydrogen ion concentration, resulting in distinct color changes. This property made them essential reagents in acid-base titrations and for monitoring the pH of solutions.[3][4] Methyl orange, for instance, exhibits a distinct color transition from red in acidic solutions to yellow in basic solutions.[4]

| Indicator Name | pH Range | pKa | Acid Color | Base Color |

| Methyl Orange | 3.1 - 4.4 | 3.4 | Red | Orange |

| Methyl Red | 4.4 - 6.2 | 4.95 | Red | Yellow |

| Alizarin Yellow R | 10.0 - 12.0 | 11.2 | Yellow | Violet |

| Congo Red | 3.0 - 5.2 | - | Blue | Red |

A selection of historical azo dye pH indicators and their properties.[5][6]

Histological Staining

The ability of azo dyes to selectively bind to different biological macromolecules revolutionized the field of histology, allowing for the visualization of cellular structures under the microscope for the first time. Early histologists adapted dyes from the textile industry to stain tissues.[7]

Congo Red , synthesized in 1883, was initially a textile dye but was later found to have a high affinity for amyloid proteins.[1][8] This discovery made it an indispensable tool for the diagnosis of amyloidosis, a group of diseases characterized by the abnormal deposition of amyloid fibrils in tissues and organs.[8]

Biebrich Scarlet is another azo dye that found use in histology, often as a component of trichrome staining methods like Masson's trichrome.[9][10] In these procedures, it serves as a plasma stain, coloring cytoplasm, muscle, and collagen in varying shades of red, which can then be differentiated by subsequent staining steps.[10]

Oil Red O , a fat-soluble diazo dye, became a crucial tool for the visualization of neutral lipids in frozen tissue sections.[10] Its application is fundamental in research related to metabolic diseases such as obesity and fatty liver disease.[11]

The Dawn of Chemotherapy: The Story of Prontosil

Perhaps the most significant contribution of azo dyes to research and medicine is the discovery of Prontosil, the first commercially available antimicrobial drug. In the early 1930s, a research team at the Bayer Laboratories in Germany, led by Gerhard Domagk, was screening thousands of azo dyes for potential antibacterial properties.[12][13] In 1932, they found that a red azo dye, which they named Prontosil rubrum, was highly effective against streptococcal infections in mice.[12][14] This breakthrough, for which Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, marked the beginning of the sulfa drug era and a new age in medicine.[13][14]

Initially, the mechanism of action of Prontosil was a mystery, as it was active in vivo but not in vitro.[15] In 1935, researchers at the Pasteur Institute in Paris discovered that Prontosil is a prodrug.[12] In the body, it is metabolized, and the azo bond is cleaved to release the active compound, sulfanilamide.[12][14] Sulfanilamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid, a vital nutrient for bacterial growth.[14]

Mechanism of Prontosil activation and action.

Elucidating Cellular Processes

Beyond their use as simple stains, azo dyes have been instrumental in studying dynamic cellular processes.

Vital Staining and Phagocytosis

Vital staining, the staining of living cells, allowed researchers to observe cellular functions in real-time. Azo dyes like Trypan Blue and Evans Blue have been widely used for this purpose. These dyes are cell membrane-impermeable, meaning they are excluded from live cells with intact membranes.[16][17][18] However, they can enter and stain dead cells, providing a simple and effective method for assessing cell viability.[17][18]

This principle of membrane exclusion was also cleverly adapted to study phagocytosis, the process by which cells engulf particles. In these assays, cells are incubated with fluorescently labeled particles. After incubation, Trypan Blue is added to quench the fluorescence of any particles that have not been internalized, allowing for the specific quantification of phagocytosed particles.[19][20]

Workflow of a phagocytosis assay using Trypan Blue.

Mitochondrial Staining with Janus Green B

Janus Green B is a cationic azo dye that was famously used by Leonor Michaelis in 1900 for the supravital staining of mitochondria.[12] The selectivity of this dye for mitochondria is due to the activity of the enzyme cytochrome c oxidase in the mitochondrial electron transport chain. This enzyme maintains Janus Green B in its oxidized, colored (blue-green) state within the mitochondria. In the cytoplasm, the dye is reduced to a colorless leuco form, thus highlighting the mitochondria. This specific staining mechanism allowed early cell biologists to identify and study the distribution and morphology of mitochondria in living cells.

Mechanism of selective mitochondrial staining by Janus Green B.

Quantitative Data of Historical Azo Dyes

The utility of azo dyes in research is also dependent on their specific physicochemical properties. The following table summarizes key quantitative data for some historically significant azo dyes.

| Dye Name | C.I. Number | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Methyl Orange (alkaline) | 13025 | 464 | 20,500 |

| Methyl Orange (acidic) | 13025 | 507 | 33,700 |

| Congo Red | 22120 | ~497 | Not readily available |

| Methyl Red (alkaline) | 13020 | 435 | Not readily available |

| Methyl Red (acidic) | 13020 | 520 | Not readily available |

| Biebrich Scarlet | 26905 | 505 | Not readily available |

| Allura Red AC | 16035 | 504 | Not readily available |

| Evans Blue | 23860 | 610 | Not readily available |

Note: Molar absorptivity values can vary depending on the solvent and pH. Data for some historical dyes is not consistently reported in readily accessible literature.[6][20][21][22][23]

Experimental Protocols

The following are detailed methodologies for the synthesis and application of key historical azo dyes, reflecting the techniques that would have been used in early research laboratories.

Synthesis of Methyl Orange

This protocol describes the synthesis of the pH indicator Methyl Orange from sulfanilic acid and N,N-dimethylaniline.[3][12]

Materials:

-

Sulfanilic acid

-

Anhydrous sodium carbonate

-

Sodium nitrite

-

N,N-dimethylaniline

-

Concentrated hydrochloric acid

-

Glacial acetic acid

-

Sodium hydroxide solution (20%)

-

Sodium chloride

Procedure:

-